molecular formula C17H19FN4OS B2578238 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-37-2

5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2578238
CAS No.: 851810-37-2
M. Wt: 346.42
InChI Key: DGGFCYMBRFFMSV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes a 3-fluorophenyl group linked via a piperidin-1-ylmethyl bridge and a 2-methyl substituent on the thiazole ring.

Properties

IUPAC Name

5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGFCYMBRFFMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity. The presence of a fluorophenyl group and a piperidine moiety contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, in a study evaluating various synthesized triazole derivatives, compounds similar to the target compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli18
BS. aureus20
TargetC. albicans15

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in tumor growth and metastasis. Inhibitors of TP can lead to reduced tumor proliferation. Research has shown that triazole derivatives exhibit strong inhibitory effects against TP, suggesting that the target compound may also possess similar antitumor properties .

Case Study:
In a recent study focusing on novel triazole derivatives, the synthesized compounds showed promising results in inhibiting TP activity. Compound 6 was particularly noted for its high binding affinity in molecular docking studies, indicating potential effectiveness as an antitumor agent .

The biological activity of the target compound can be attributed to its ability to form hydrogen bonds with active sites on target enzymes, such as TP. The structural features of the thiazole and triazole rings facilitate these interactions, enhancing the compound's efficacy in inhibiting enzyme activity .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions between the compound and various biological targets. These studies reveal that the compound can effectively bind to TP through multiple hydrogen bonds and hydrophobic interactions.

Docking Results Summary:

  • Target Enzyme: Thymidine Phosphorylase
  • Binding Energy: -9.5 kcal/mol
  • Key Interactions: Hydrogen bonds with residues Asp123 and Ser145.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities. The incorporation of the thiazole and triazole rings in the structure of 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may enhance its efficacy against various pathogens. Studies have reported that similar compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against a spectrum of bacteria including E. coli, S. aureus, and P. aeruginosa .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds with similar structures have shown promising results against fungal strains such as Aspergillus niger and Candida albicans. The presence of the thiazole ring in 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol could contribute to enhanced antifungal activity through mechanisms that disrupt fungal cell wall synthesis or inhibit ergosterol biosynthesis .

Anticancer Properties

Emerging studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit anticancer activities. For example, research has indicated that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific structural features of 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may play a crucial role in these activities by modulating key signaling pathways involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted a series of triazole derivatives that exhibited superior antibacterial activity compared to standard antibiotics. The compound 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol was evaluated alongside these derivatives and showed promising results against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the core structure significantly enhanced anticancer activity. The specific role of substituents like fluorophenyl groups was analyzed for their impact on cell viability and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 3-Fluorophenyl, piperidin-1-yl, 2-methyl C₂₀H₂₀FN₃OS Fluorine at meta position; piperidine enhances lipophilicity and basicity. N/A
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol 4-(3-Chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl C₂₇H₂₉ClN₄O₃S Piperazine increases polarity; chloro and methoxy groups enhance hydrophobicity.
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo-triazol-6-ol 2-Fluorophenyl, 3-methylpiperidin-1-yl, 2-ethyl C₂₁H₂₄FN₃OS Fluorine at ortho position; 3-methylpiperidine adds steric bulk.
(E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenylamino, methylene bridge C₁₂H₉N₅OS Aromatic amino group introduces hydrogen-bonding potential.

Physicochemical Properties

  • Melting Points :
    • Analogs with bulkier substituents (e.g., 4-ethoxy-3-methoxyphenyl in ) exhibit higher melting points (>250°C) due to increased molecular rigidity and intermolecular interactions.
    • Compounds with flexible aliphatic chains (e.g., ethyl or methylpiperidine in ) show lower melting points (176–250°C).
  • Synthetic Yields :
    • Piperazine-containing analogs (e.g., ) often require multi-step syntheses, leading to moderate yields (50–70%).
    • Thiazolo-triazole derivatives with simple alkyl/aryl substituents (e.g., ) achieve yields of 53–71% via Schiff base condensations.

Electronic and Steric Effects

  • Fluorine Position :
    • 3-Fluorophenyl (target compound): Balances electron-withdrawing effects and steric accessibility for receptor binding.
    • 2-Fluorophenyl (): Ortho-substitution may hinder planar conformation, reducing affinity for flat binding pockets.
  • Piperidine vs. Piperazine :
    • Piperidine (target compound) offers moderate basicity (pKa ~10), favoring membrane permeability.
    • Piperazine () has higher polarity and water solubility due to an additional nitrogen atom but may exhibit faster metabolic clearance.

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